Planaic acid

Description

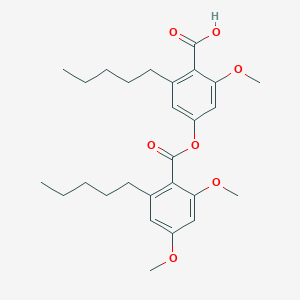

Planaic acid (C₂₇H₃₆O₇, molecular weight: 471.2388 g/mol) is a lichen-derived orcinol depside primarily identified in species of Lecidea and Pertusaria . It is characterized by a deep yellow coloration and a negative reaction with common chemical reagents (e.g., KOH, PD), necessitating thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for precise identification . This compound is biosynthetically classified under the orcinol depsides, sharing structural motifs with compounds like 2'-O-methylperlatolic acid and 4-O-demethylthis compound . Its ecological role includes UV protection and antimicrobial activity, common in lichens inhabiting harsh environments like alpine siliceous rocks .

Properties

Molecular Formula |

C27H36O7 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

4-(2,4-dimethoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C27H36O7/c1-6-8-10-12-18-15-21(17-22(32-4)24(18)26(28)29)34-27(30)25-19(13-11-9-7-2)14-20(31-3)16-23(25)33-5/h14-17H,6-13H2,1-5H3,(H,28,29) |

InChI Key |

FNJKTDQIJKLZGZ-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Planaic Acid vs. 2'-O-Methylperlatolic Acid

- Structural Similarities: Both are orcinol depsides with methylated hydroxyl groups, contributing to their stability in acidic environments .

- Key Differences: Substituents: this compound lacks the 2'-O-methyl group present in 2'-O-methylperlatolic acid, altering its polarity and retention time in HPLC (7.121 min for this compound vs. variable retention for 2'-O-methylperlatolic acid) . Ecological Distribution: this compound dominates in Lecidea plana from Spain, while 2'-O-methylperlatolic acid is major in Turkish Pertusaria paramerae .

This compound vs. Stictic Acid

- Class Differences : this compound is a depside, while stictic acid is a depsidone, differing in the linkage between aromatic rings (ester vs. ether bonds) .

- Crystallization: Stictic acid forms hexagonal crystals, unlike this compound, which lacks distinctive crystallization .

- Biosynthetic Pathways: Stictic acid derives from acetyl-polymalonyl pathways, while this compound is synthesized via orcinol depside routes .

This compound vs. 4-O-Demethylthis compound

- Structural Relationship : 4-O-demethylthis compound is a demethylated derivative of this compound, reducing its molecular weight by 14 g/mol (C₂₆H₃₄O₇, ~457 g/mol) .

- Ecological Co-Occurrence : Both compounds coexist in Lecidea plana and L. lithophila, but 4-O-demethylthis compound is dominant in chemotype II of L. plana .

- UV Fluorescence : 4-O-demethylthis compound exhibits green fluorescence under UV light, contrasting with this compound’s lack of reported fluorescence .

Data Tables: Key Properties of this compound and Comparators

Functional and Ecological Comparisons

- Thermal Stability : Pyrolysis of this compound yields decarboxythis compound (m.p. 52–53°C), whereas confluentic acid decomposes into 4-O-methylolivetonide, indicating divergent thermal behaviors .

- Ecological Adaptations : this compound-rich species (e.g., Lecidea plana) thrive in humid, alpine microhabitats, while stictic acid-containing lichens prefer drier substrates .

- Biosynthetic Clusters: this compound shares biosynthetic pathways with hypoprotocetraric acid but diverges from norisonotatic acid due to methylation patterns .

Q & A

Q. How can interdisciplinary teams harmonize conflicting methodologies in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.